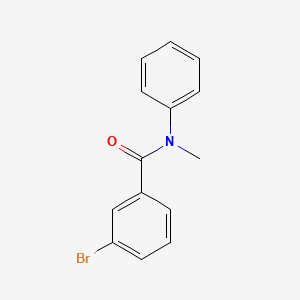

3-bromo-N-methyl-N-phenylbenzamide

描述

3-Bromo-N-methyl-N-phenylbenzamide (C₁₄H₁₂BrNO) is a halogenated benzamide derivative characterized by a bromine substituent at the meta position of the benzoyl ring and an N-methyl-N-phenylamide group. This compound is synthesized via palladium-catalyzed C–H bromination or direct coupling reactions, as demonstrated in studies using N-bromosuccinimide (NBS) and trifluoroacetic anhydride (TFAA) under mild conditions (50°C) . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 3.37 ppm (s, 3H, N–CH₃), aromatic protons between δ 6.24–7.55 ppm .

- ¹³C NMR: A carbonyl resonance at δ 168.3–169.3 ppm and distinct aromatic carbon shifts influenced by bromine’s electron-withdrawing effect .

- HRMS: [M+H]⁺ observed at 290.0206 (calc. 290.0102) .

The compound serves as a critical substrate in site-selective C–H functionalization reactions, leveraging its amide group as a directing moiety for palladium-catalyzed bromination . Its stability under acidic conditions (e.g., TFA:TFAA solvent systems) and moderate reaction temperatures (50°C) make it versatile in synthetic organic chemistry.

属性

分子式 |

C14H12BrNO |

|---|---|

分子量 |

290.15 g/mol |

IUPAC 名称 |

3-bromo-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H12BrNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3 |

InChI 键 |

LSTQUOGSOMICAE-UHFFFAOYSA-N |

规范 SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br |

产品来源 |

United States |

准备方法

The synthesis of 3-bromo-N-methyl-N-phenylbenzamide typically involves the bromination of N-methyl-N-phenylbenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反应分析

3-Bromo-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3-Bromo-N-methyl-N-phenylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine: Research into its potential as a pharmaceutical agent is ongoing. It may have applications in the development of new drugs due to its ability to interact with specific molecular targets.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-bromo-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of 3-bromo-N-methyl-N-phenylbenzamide are best contextualized against related benzamide derivatives. Below is a comparative analysis based on substituent effects, reactivity, and spectral

Table 1: Comparative Analysis of this compound and Analogues

Key Findings

Halogen Effects :

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability result in distinct ¹³C NMR shifts (e.g., δ 132.0–137.6 ppm for Br vs. δ 115.3–127.9 ppm for F) . Fluorine’s electronegativity enhances electron withdrawal but reduces steric hindrance, enabling faster reaction kinetics in some cases.

- Bromine vs. Iodine : The iodo analogue (N-(4-Bromophenyl)-4-iodo-N-methylbenzamide) requires higher reaction temperatures (85°C vs. 50°C), likely due to iodine’s weaker directing ability and increased steric bulk .

Substituent Position and Reactivity :

- Meta vs. Para Halogens : Meta-substituted bromine in this compound directs electrophilic bromination to the ortho position of the phenyl ring, whereas para-substituted analogues (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit altered regioselectivity due to nitro group interference .

- Ortho vs. Meta Fluorine : 2-Bromo-N-(3-fluorophenyl)benzamide shows different crystal packing compared to meta-substituted derivatives, highlighting the role of fluorine in intermolecular interactions .

Structural and Spectral Variations: N-Methyl vs. Carbonyl Resonance: The carbonyl peak in ¹³C NMR shifts from δ 169.3 ppm (3-bromo) to δ 167.8 ppm (3-fluoro), reflecting halogen electronegativity’s impact on electron density .

Crystallographic Insights: 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (P2₁/c), whereas brominated analogues often form orthorhombic or triclinic systems due to bromine’s larger van der Waals radius .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。